molecular formula C13H12ClF3N4OS B2442321 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide CAS No. 338793-59-2

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide

Cat. No.: B2442321
CAS No.: 338793-59-2
M. Wt: 364.77
InChI Key: QNFNBGUXAHKJSA-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the trifluoromethylpyridine derivative, which is then subjected to various reactions to introduce the sulfanyl and imidazole groups. The reaction conditions often require specific reagents such as trifluoromethylating agents and chlorinating agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring are known to enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring contributes to its ability to interact with biological targets .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N,3-trimethylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4OS/c1-20(2)11(22)9-6-19-12(21(9)3)23-10-8(14)4-7(5-18-10)13(15,16)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFNBGUXAHKJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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